

A Comparative Guide to the Clinical Trial Outcomes of Seliciclib (R-Roscovitine)

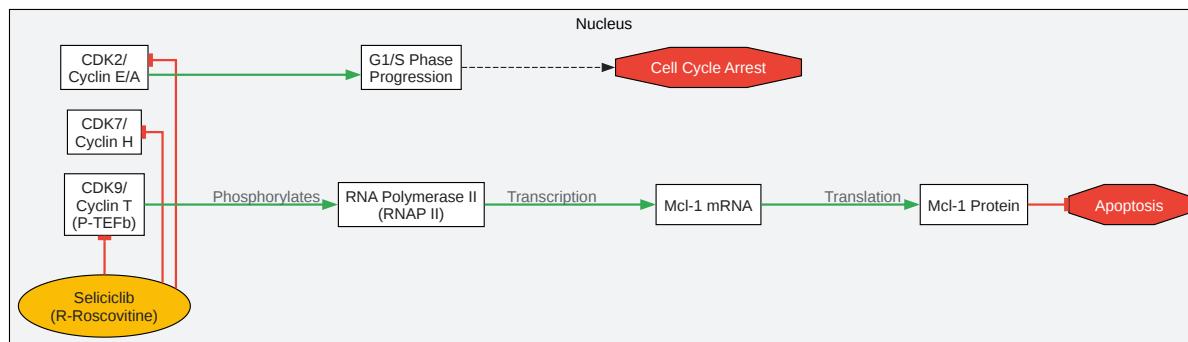
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roscovitine

Cat. No.: B1683857

[Get Quote](#)


Seliciclib (also known as R-**roscovitine** or CYC202) is an experimental oral medication that functions as a selective inhibitor of multiple cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.^{[1][2]} Developed by Cyclacel Pharmaceuticals, this small molecule has been investigated across a spectrum of diseases, including various cancers, Cushing's disease, and inflammatory conditions, due to its role in modulating cell cycle progression and inducing apoptosis (programmed cell death).^{[1][3]} This guide provides a comprehensive comparison of Seliciclib's performance in clinical trials, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Cell Cycle Engine

Seliciclib exerts its therapeutic effects by competing with ATP for the binding site on several key CDKs.^[4] The inhibition of these kinases disrupts the normal progression of the cell cycle and can trigger apoptosis. The primary targets and their downstream effects are:

- CDK2/Cyclin E and CDK2/Cyclin A Inhibition: Blocks the G1/S and S phase transitions, thereby arresting cell proliferation.^[1]
- CDK7/Cyclin H Inhibition: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 prevents the activation of other CDKs, further halting cell cycle progression.^[4]

- CDK9/Cyclin T Inhibition: This inhibition is crucial for its anti-cancer effects. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcription.[4][5] By inhibiting CDK9, Seliciclib leads to a rapid downregulation of short-lived and crucial survival proteins, most notably Mcl-1, an anti-apoptotic protein essential for the survival of many cancer cells, including multiple myeloma.[4][6] This transcriptional inhibition ultimately pushes the cell towards apoptosis.[4][5]

[Click to download full resolution via product page](#)

Caption: Seliciclib's mechanism of action.

Clinical Trial Results in Oncology

Seliciclib has been evaluated in numerous Phase I and Phase II clinical trials for various malignancies, both as a monotherapy and in combination with other agents.

Phase I Trials in Advanced Malignancies

A key Phase I study aimed to define the toxicity profile, maximum tolerated dose (MTD), and recommended Phase II dose (RD) of oral Seliciclib in 56 patients with advanced cancers.[\[7\]](#)

Experimental Protocol:

- Design: Phase I, dose-escalation study.[\[7\]](#)
- Patient Population: Patients with advanced solid malignancies.[\[7\]](#)
- Dosing Schedules:
 - Schedule A: Twice daily for 5 consecutive days every 3 weeks.[\[7\]](#)
 - Schedule B: Twice daily for 10 consecutive days followed by 2 weeks off (discontinued due to toxicity).[\[7\]](#)
 - Schedule C: Twice daily for 3 consecutive days every 2 weeks.[\[7\]](#)
- Primary Endpoints: MTD, RD, and safety profile.[\[7\]](#)
- Pharmacodynamic Endpoint: Monitoring of seliciclib-induced cell death via soluble cytokeratin 18 fragments.[\[7\]](#)

Results Summary:

Parameter	Finding	Reference
Patients Treated	56	[7]
MTD	Schedule A: 1250 mg twice daily	[7]
RD	Schedule A: 1250 mg twice daily; Schedule C: 1600 mg twice daily	[7]
Dose-Limiting Toxicities (DLTs)	Nausea, vomiting, asthenia, hypokalemia, transient increases in serum creatinine, and liver dysfunction.	[7]
Efficacy	1 partial response (Hepatocellular Carcinoma); several sustained tumor stabilizations.	[7]
Pharmacokinetics	Peak plasma concentration (Tmax): 1-4 hours; Elimination half-life: 2-5 hours.	[8]

In another Phase I trial with a 7-day twice-daily schedule every 21 days, no objective tumor responses were observed, but disease stabilization was noted in eight of 21 patients.[\[8\]](#)

Phase II Trials in Specific Cancers

Non-Small Cell Lung Cancer (NSCLC): Seliciclib has undergone Phase IIa and IIb trials for NSCLC.[\[1\]](#) The APPRAISE trial, a Phase IIb study, evaluated Seliciclib as a monotherapy in 187 heavily pre-treated third-line NSCLC patients.[\[1\]](#)[\[9\]](#)

Experimental Protocol (APPRAISE Trial):

- Design: Phase IIb, randomized, double-blind, placebo-controlled study.[\[10\]](#)[\[11\]](#)
- Patient Population: Adult patients with recurrent NSCLC who have had at least two prior systemic treatment regimens.[\[10\]](#)[\[11\]](#)

- Intervention: Oral Seliciclib at 1200mg twice daily for 3 consecutive days every 2 weeks.[11]
- Primary Endpoint: Progression-Free Survival (PFS).[9]
- Secondary Endpoints: Overall Survival (OS), response rate, response duration.[9]

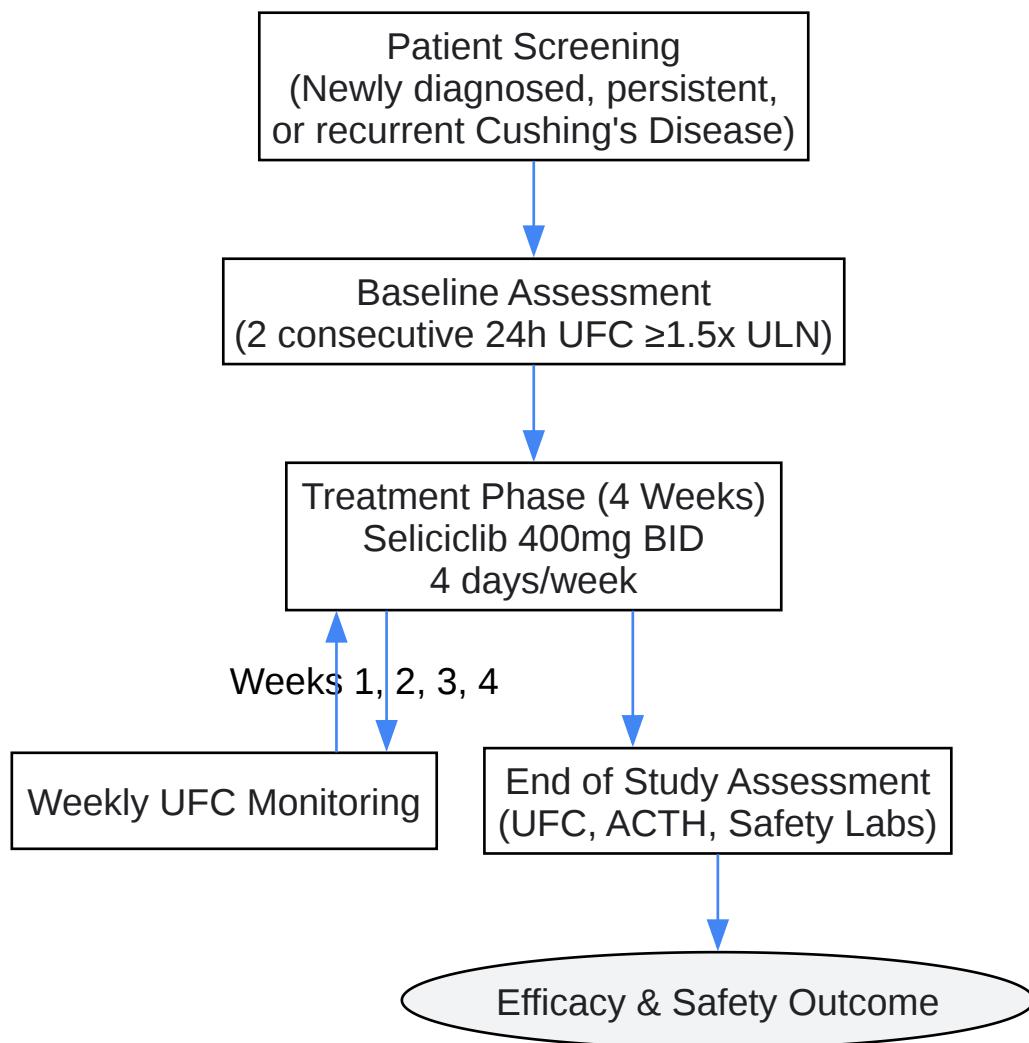
Results Summary (APPRAISE Trial):

Endpoint	Seliciclib Arm	Placebo Arm	Reference
Median PFS	48 days	53 days	[9]
Median OS	388 days	218 days	[9]

While the study did not meet its primary endpoint of improving PFS, an increase in median overall survival was observed.[9] The trial was stopped after an interim analysis suggested it was unlikely to demonstrate a PFS improvement.[9] Preclinical data suggests that lung cancer cells with Ras-activating mutations may be more sensitive to Seliciclib, indicating a potential biomarker for patient selection.[9]

B-Cell Malignancies (including Multiple Myeloma): Seliciclib is in clinical trials for B-cell lymphomas.[1] Its mechanism, involving the downregulation of Mcl-1, provides a strong rationale for its use in multiple myeloma, where Mcl-1 is a crucial survival protein.[4][6] In vitro studies have shown that Seliciclib induces apoptosis in multiple myeloma cells, even those resistant to conventional therapies, and can overcome the protective effects of the bone marrow microenvironment.[6][12]

Nasopharyngeal Carcinoma (NPC): A randomized Phase II study evaluated Seliciclib in patients with previously treated NPC. Interim data from the lead-in phase, which included 23 patients with various solid tumors, confirmed that dosing schedules of 400 mg or 800 mg for 4 days in a 2-week cycle were tolerable.[13] In this phase, stable disease was observed in 7 of 10 NPC patients, with some remaining on treatment for extended periods.[13]


Clinical Trial Results in Cushing's Disease

Seliciclib's mechanism of action is also being leveraged to treat Cushing's disease, a condition caused by a pituitary tumor that overproduces adrenocorticotrophic hormone (ACTH), leading to

excess cortisol.[14][15] By inhibiting CDKs, Seliciclib may control the growth of the pituitary tumor and reduce ACTH production.[14]

Experimental Protocol (Phase II Proof-of-Concept):

- Design: Phase II, single-center, prospective, open-label trial (NCT02160730 and a subsequent multicenter trial NCT03774446).[14][16][17]
- Patient Population: Patients with newly diagnosed, persistent, or recurrent Cushing's disease.[16][17]
- Intervention: Oral Seliciclib 400 mg twice daily for 4 consecutive days each week, for 4 weeks.[17]
- Primary Endpoint: Normalization of 24-hour urinary free cortisol (UFC) levels.[17]

[Click to download full resolution via product page](#)

Caption: Workflow for Phase II Cushing's disease trial.

Results Summary (Pooled data from 9 patients):

Endpoint	Result	Reference
Mean UFC Reduction	42% reduction from baseline by study end.	[17]
Significant Responders	5 of 9 patients had a UFC reduction of nearly or greater than 50% (range 48%-75%).	[17]
UFC Normalization	None of the patients achieved normalization of 24-hour UFC.	[17]
Plasma ACTH	Decreased by 19% in patients who achieved $\geq 48\%$ UFC reduction.	[17]
Adverse Events	Grade ≤ 2 : elevated liver enzymes, anemia, elevated creatinine (resolved with dose interruption/reduction). Grade 4: two patients had liver-related serious adverse events that resolved after discontinuation.	[17]

These proof-of-concept trials suggest that Seliciclib can effectively reduce cortisol production in some patients with Cushing's disease, although normalization was not achieved within the short study period.[\[17\]](#)

Comparison with Alternatives

Direct comparative trials of Seliciclib against other therapies are limited. However, its performance can be contextualized by comparing its outcomes to standard-of-care and other investigational agents in the same indications.

Indication	Seliciclib Outcome	Alternative Agent(s) & Typical Outcome
3rd Line NSCLC	PFS: No improvement vs. placebo. OS: Increased median OS (388 vs 218 days). [9]	Standard Chemotherapy (e.g., Docetaxel): Median survival of ~7.5 months in second-line setting.[18] Other CDK inhibitors like Alvocidib showed similar median survival in Phase II.[18]
Cushing's Disease	42% mean UFC reduction; no normalization in a 4-week trial. [17]	Pasireotide: A somatostatin analog, showed UFC normalization in 15-26% of patients in a Phase III trial. Osilodrostat: A steroidogenesis inhibitor, led to normal UFC levels in ~50% of patients at 24 weeks.
Advanced Solid Tumors (Phase I)	Low single-agent response rate (1 partial response in 56 patients). Disease stabilization in some patients.[7]	Other pan-CDK inhibitors (e.g., Alvocidib, Dinaciclib): Also showed limited single-agent clinical activity in solid tumors in early trials.[19]

Conclusion

Seliciclib (**R-Roscovitine**) has demonstrated a clear biological mechanism of action through the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Clinical trials have established its safety profile and recommended dosing for further investigation.

In oncology, while single-agent activity in unselected patient populations with advanced solid tumors has been modest, promising signals have emerged.[7] The observed increase in overall survival in the NSCLC APPRAISE trial, despite not meeting the primary PFS endpoint, suggests a potential benefit that warrants further investigation, possibly in biomarker-selected populations such as those with Ras mutations.[9] Its activity in nasopharyngeal carcinoma and

the strong preclinical rationale for B-cell malignancies also represent viable paths for future development.[4][13]

In Cushing's disease, Seliciclib has shown proof-of-concept as a pituitary-targeting agent, significantly reducing cortisol levels in a subset of patients.[17] Although it did not normalize cortisol within the short trial duration, these findings are encouraging and support further studies with longer treatment periods or in combination with other agents.

Overall, Seliciclib's journey highlights both the challenges and the potential of CDK inhibitors. Future success will likely depend on identifying the right patient populations through predictive biomarkers and exploring rational combination therapies to enhance its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Seliciclib - Wikipedia [en.wikipedia.org]
- 2. nbinfo.com [nbinfo.com]
- 3. Seliciclib by Cyclacel Pharmaceuticals for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Seliciclib (CYC202 or R-roscoxitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I evaluation of seliciclib (R-roscoxitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscoxitine), administered twice daily for 7 days every 21 days [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]

- 10. A Phase IIB Randomized Study of Oral Seliciclib in Patients with Previously Treated Non-small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Seliciclib (CYC202 or R-roscoxitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 15. Seliciclib for Cushing's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Treatment of Cushing Disease With Pituitary-Targeting Seliciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Clinical Trial Outcomes of Seliciclib (R-Roscovitine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683857#seliciclib-r-roscovitine-clinical-trial-results-and-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com